4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a pyrrolopyridine framework. Its molecular formula is and it features three halogen atoms: chlorine, fluorine, and iodine. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often utilized as an intermediate in organic synthesis and has been studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding.
The synthesis of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps starting from commercially available precursors. One common method includes the halogenation of pyrrolopyridine derivatives, where specific halogenating agents are used to introduce chlorine, fluorine, and iodine into the pyrrolopyridine ring.
The molecular structure of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired product and may involve different reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
The mechanism of action for 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine primarily revolves around its interaction with biological targets through halogen bonding. The presence of chlorine, fluorine, and iodine allows for unique interactions with enzymes and receptors.
While detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for this compound is limited, its structural characteristics suggest potential efficacy in targeting specific proteins involved in disease pathways.
The physical properties of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine include:
The chemical properties include:
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several notable applications:
Pyrrolopyridines (azaindoles) represent a critical class of nitrogen-dense heterocycles serving as privileged scaffolds in medicinal chemistry. These structures exhibit superior physicochemical properties compared to indoles, including higher melting points, enhanced stability under acidic/basic conditions, and stronger basicity (pKa range 4.5-8.3), facilitating improved receptor interactions [9]. The strategic incorporation of halogens—particularly chlorine, fluorine, and iodine—at specific positions (C-3, C-4, C-5) profoundly modulates electronic distribution, lipophilicity, and metabolic stability. For 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-90-4, MW 296.47 g/mol), the molecular formula C₇H₃ClFIN₂ features three distinct halogens creating a polarized electron-deficient system [1] [5]. This multi-halogenation pattern enhances binding specificity through:
Table 1: Molecular Descriptors of Halogenated vs. Non-Halogenated Pyrrolopyridines
Parameter | 1H-Pyrrolo[2,3-b]pyridine | 4-Cl-5-F-3-I Analogue | Impact |
---|---|---|---|
Molecular Weight | 118.14 g/mol | 296.47 g/mol | +150% |
cLogP | 1.2 (est.) | 2.8 (calc.) | Increased lipophilicity |
H-Bond Acceptors | 2 | 3 | Enhanced solvation |
H-Bond Donors | 1 | 1 | Unchanged |
PSA | 28.7 Ų | 41.6 Ų | Improved water solubility |
Halogen Bonds | 0 | 3 | Stronger target binding |
The evolution of pyrrolopyridine chemistry accelerated in the 2010s with kinase inhibitor development. Early non-halogenated derivatives showed moderate bioactivity but suffered from rapid hepatic clearance via CYP3A4 oxidation [3]. The introduction of mono-halogenated analogues (e.g., 5-fluoro derivatives) improved metabolic stability by blocking electrophilic sites. However, the synergistic potential of multi-halogenation became evident when iodinated pyrrolo[3,2-d]pyrimidines demonstrated >50-fold enhanced antiproliferative activity in MDA-MB-231 triple-negative breast cancer cells compared to non-iodinated counterparts [7]. This breakthrough catalyzed exploration of tri-halogenated systems like 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, where each halogen serves distinct roles: chlorine as a leaving group for cross-coupling, fluorine as a metabolic blocker, and iodine as a steric/electronic modulator. By 2024, 54 pyridine-containing drugs received FDA approval (2014–2023), with 33% being anticancer agents—many featuring halogenated heterocycles [3].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0